molecular formula C27H30O3S B2932585 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868256-25-1

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Cat. No. B2932585
CAS RN: 868256-25-1
M. Wt: 434.59
InChI Key: WLZDTLSEIQRLBT-UHFFFAOYSA-N
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Description

Biphenyl is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . The sulfonyl group (SO2) is a common functional group in organic chemistry, often contributing to the compound’s reactivity and other properties.


Molecular Structure Analysis

The biphenyl component of the molecule consists of two connected phenyl rings . The exact structure of your compound would depend on the positions of the sulfonyl and pentamethylbenzyl groups on the biphenyl core.


Chemical Reactions Analysis

The reactivity of your compound would likely depend on the presence and position of the sulfonyl and pentamethylbenzyl groups. Biphenyls can undergo various reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . The physical and chemical properties of your compound would likely be influenced by the sulfonyl and pentamethylbenzyl groups.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Synthesis of Ortho-Substituted Cinnamates and Biarylacetic Acids : The synthetic versatility of o-halobenzyl and p-halobenzyl sulfones as precursors for zwitterionic synthons has been explored. These compounds' alpha-sulfonyl carbanions, generated using bases like phosphazene P2-Et, BuLi, or K2CO3 under phase transfer catalysis (PTC) conditions, reacted with various electrophiles. This methodology facilitates palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Sonogashira, efficiently performed at the halogen atom, leading to the synthesis of ortho-substituted cinnamates and pharmaceuticals within the family of p-biarylacetic acids. This research highlights the compound's role in synthesizing key pharmaceutical molecules, including 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid (Costa, Nájera, & Sansano, 2002).

  • Photochemical Production of Biphenyls : Investigating the photochemical recovery process of biphenyls from the desulfurization products of light oils has shown that S-oxidized dibenzothiophenes (DBT sulfones), when dissolved in 2-propanol, can be converted into corresponding biphenyls through photoirradiation. This process, performed under a nitrogen atmosphere at room temperature, illustrates the compound's potential in environmental chemistry applications, particularly in oil refining and pollution control strategies (Shiraishi, Tachibana, Hirai, & Komasawa, 2003).

  • Phase Equilibria in Ionic Liquid Solutions : The study of phase diagrams for binary systems containing pyridinium-based ionic liquids with various solvents, including aliphatic hydrocarbons and aromatic hydrocarbons, reveals eutectic systems with significant implications for (solid-liquid) phase equilibria. This research provides insights into the solubility and miscibility of ionic liquids with other compounds, emphasizing the potential of 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone in the development of novel solvent systems for chemical synthesis and separation processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

properties

IUPAC Name

3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3S/c1-18-19(2)21(4)26(22(5)20(18)3)17-31(29,30)16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZDTLSEIQRLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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